4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is a synthetic organic compound classified as a benzothiazole derivative. It is notable for its potential applications in medicinal chemistry, biological studies, materials science, and agrochemicals. The compound is being investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a subject of interest in drug development and scientific research.
This compound belongs to the class of benzothiazole derivatives, which are characterized by the presence of a benzothiazole ring—a bicyclic structure composed of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, which contribute to their use in pharmaceuticals and agrochemicals.
The synthesis of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid typically involves several key steps:
The molecular structure of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid features:
The specific arrangement of these functional groups influences the compound's chemical properties and biological activities.
4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid can participate in various chemical reactions, including:
The mechanism of action for 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate access. The precise pathways and molecular targets vary based on the biological context and application.
These properties are crucial for understanding how the compound behaves in different environments and applications.
4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid has several scientific applications:
Benzothiazole carbamoyl derivatives represent a significant evolution in heterocyclic chemistry, emerging from foundational research on benzothiazole-based therapeutics. The benzothiazole nucleus gained prominence with the clinical introduction of riluzole (6-trifluoromethoxy-benzothiazole-2-amine) as an anticonvulsant in the 1950s, establishing this scaffold as a privileged structure in central nervous system (CNS) drug design [4]. The specific compound 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid (PubChem CID: 788327; C₁₃H₁₄N₂O₃S) exemplifies structural refinements within this class, incorporating a butyric acid chain linked via a carbamoyl bridge to the 4-methylbenzothiazole core [1]. This molecular architecture balances hydrophobic and hydrophilic domains, enabling targeted interactions with biological receptors. Historically, such derivatives evolved from empirical observations that 2-aminobenzothiazoles exhibit enhanced bioavailability and receptor affinity compared to simpler heterocycles, driving systematic exploration of N-carbamoyl substitutions to optimize pharmacokinetic properties.
Table 1: Key Benzothiazole Therapeutics in Drug Discovery
Compound Name | Core Structure | Therapeutic Application |
---|---|---|
Riluzole | 2-Amino-6-trifluoromethoxy-BT | Anticonvulsant |
Frentizole | 2-(4-Methylphenyl)carbamoyl-BT | Immunosuppressive |
4-(4-Methyl-BT-2-ylcarbamoyl)-butyric acid | Hybrid carbamoyl-butyric acid-BT | Pharmacological probe |
The design of 4-(4-methyl-benzothiazol-2-ylcarbamoyl)-butyric acid epitomizes the hybrid pharmacophore approach, strategically merging distinct bioactive motifs into a single molecular entity. This compound integrates:
Such hybridization synergizes complementary pharmacological properties. Research on analogous N-(benzo[d]thiazol-2-ylcarbamoyl) derivatives demonstrates that hybrid molecules exhibit broader-spectrum biological activity than their isolated components. For example, quinazoline-benzothiazole hybrids (e.g., SA-24) showed >26-fold higher potency than phenytoin in maximal electroshock seizure models due to dual modulation of GABAergic and glutamatergic pathways [2] [3]. The 4-methyl substituent in this specific compound enhances electron density at the benzothiazole nitrogen, potentially augmenting hydrogen-bond donation—a feature correlated with improved anticonvulsant efficacy in structure-activity relationship (SAR) studies [3].
Table 2: Pharmacophore Elements in 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric Acid
Pharmacophoric Domain | Structural Component | Biological Function |
---|---|---|
Hydrophobic region | 4-Methylbenzothiazole | Membrane penetration / Receptor binding |
Hydrogen-bond donor | Carbamoyl –NH group | Target-specific anchoring |
Electron donor | Benzothiazole nitrogen | Charge transfer interactions |
Distal hydrophilic unit | Butyric acid carboxylate | Solubility / Ionic interactions |
Structural analogues of 4-(4-methyl-benzothiazol-2-ylcarbamoyl)-butyric acid demonstrate how targeted modifications unlock diverse therapeutic avenues:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1